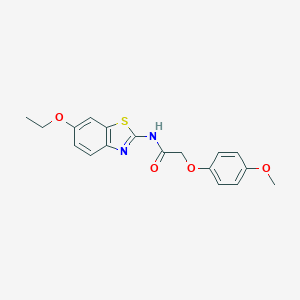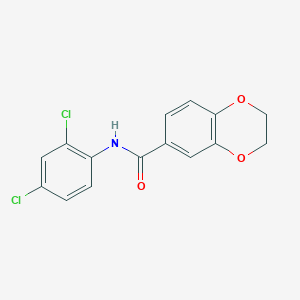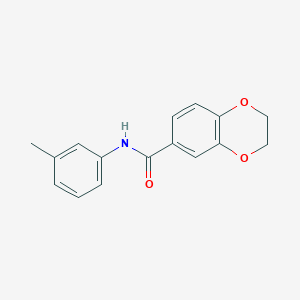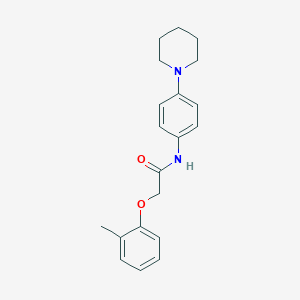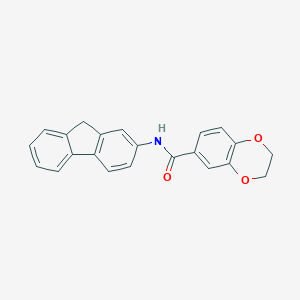![molecular formula C21H24ClN3O2S B251920 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B251920.png)
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide is a synthetic organic compound with a molecular formula of C20H24ClN3OS It is characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a piperazinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide typically involves multiple steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent under controlled conditions to form the chlorophenyl sulfanyl intermediate.
Coupling with Piperazine Derivative: The intermediate is then reacted with a piperazine derivative, such as 4-(4-propanoylpiperazin-1-yl)benzoyl chloride, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]phenylacetic acid
- 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide is unique due to its specific structural features, such as the combination of a chlorophenyl group, a sulfanyl linkage, and a piperazinyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H24ClN3O2S |
|---|---|
分子量 |
418 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H24ClN3O2S/c1-2-21(27)25-13-11-24(12-14-25)18-7-5-17(6-8-18)23-20(26)15-28-19-9-3-16(22)4-10-19/h3-10H,2,11-15H2,1H3,(H,23,26) |
InChI 键 |
CWNXGGWKPRDQDB-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
规范 SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B251837.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)
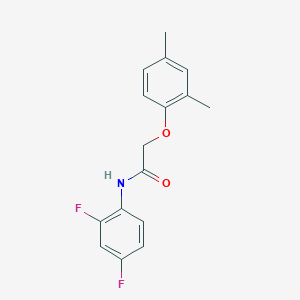
![Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B251846.png)
![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251847.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251849.png)
